molecular formula C11H13NO2 B1394717 Azetidin-3-yl 2-phenylacetate CAS No. 1220037-63-7

Azetidin-3-yl 2-phenylacetate

Cat. No.: B1394717
CAS No.: 1220037-63-7
M. Wt: 191.23 g/mol
InChI Key: WMXQZZAXUAHASG-UHFFFAOYSA-N
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Description

Azetidin-3-yl 2-phenylacetate is a chemical compound that has garnered significant attention due to its potential therapeutic and industrial applications. This compound is part of the azetidine family, which is known for its unique four-membered nitrogen-containing ring structure. The presence of this strained ring system imparts distinct chemical properties and reactivity to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-3-yl 2-phenylacetate typically involves the [2+2] cycloaddition reactions, which are commonly used for the formation of azetidine rings . One of the methods includes the reaction of 2-isoxazoline-3-carboxylates with alkenes under visible light (blue light) to form the azetidine ring . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl 2-phenylacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidine derivatives .

Scientific Research Applications

Azetidin-3-yl 2-phenylacetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the production of polymers and other industrial materials.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative known for its biological activity.

    2-Azetidinone: A structurally related compound with similar reactivity but different applications.

Uniqueness

Azetidin-3-yl 2-phenylacetate is unique due to its specific structure, which combines the azetidine ring with a phenylacetate group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

azetidin-3-yl 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14-10-7-12-8-10)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXQZZAXUAHASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309893
Record name 3-Azetidinyl benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220037-63-7
Record name 3-Azetidinyl benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidinyl benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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